![molecular formula C15H11NO2 B1607775 4-(3-Cyanophenyl)phenylacetic acid CAS No. 893640-23-8](/img/structure/B1607775.png)
4-(3-Cyanophenyl)phenylacetic acid
Overview
Description
4-(3-Cyanophenyl)phenylacetic acid, also known as 4-CPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Tetrazines
4-(3-Cyanophenyl)phenylacetic acid can serve as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines. This is achieved by reacting it with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Phenylacetic Acid Derivatives
While not specific to 4-(3-Cyanophenyl)phenylacetic acid, phenylacetic acid derivatives are synthesized for various applications, including pharmaceuticals and agrochemicals. The derivatives’ properties allow for the creation of new materials and technologies .
Catalysis Research
The compound may be used in catalysis research, particularly in reactions involving organotrifluoroborate salts or aryne chemistry .
Environmental Biochemistry
In environmental biochemistry, phenylacetic acid derivatives like 4-(3-Cyanophenyl)phenylacetic acid could be studied for their role in the degradation pathways of aromatic compounds .
properties
IUPAC Name |
2-[4-(3-cyanophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMCBMGTVYSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362704 | |
Record name | 4-(3-Cyanophenyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)phenylacetic acid | |
CAS RN |
893640-23-8 | |
Record name | 4-(3-Cyanophenyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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